molecular formula C8H6N2S B107965 5-Phenyl-1,2,3-thiadiazole CAS No. 18212-29-8

5-Phenyl-1,2,3-thiadiazole

Cat. No.: B107965
CAS No.: 18212-29-8
M. Wt: 162.21 g/mol
InChI Key: MXTVVTVVBOYKCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Phenyl-1,2,3-thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities . The representative compound 5b exhibited SHP1 inhibitory activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, resulting in changes in the target’s function. For instance, one group of 1,2,3-thiadiazole derivatives appeared to block the activity of heat shock protein 90 (Hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. For instance, it disrupts the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which may impact their bioavailability.

Result of Action

The result of the action of this compound can be seen at the molecular and cellular levels. For instance, it has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . Moreover, it has shown significant suppressive activity against the growth of all of the cancer cell lines .

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,2,3-thiadiazole has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), a key enzyme involved in oncogenic cell-signaling cascades . The compound’s interaction with SHP1 is believed to be due to its ability to form strong bonding and hydrophobic interactions with key amino acid residues .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a potential anticancer agent. It has been found to exhibit cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These effects are believed to be due to its influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms is its inhibitory action on SHP1. The compound’s thiadiazolyl ring is thought to play a crucial role in this inhibition, as it forms strong bonding and hydrophobic interactions with key amino acid residues in SHP1 .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects can vary over time. For instance, its inhibitory effects on SHP1 have been observed to be potent and persistent .

Metabolic Pathways

It is known that the compound can interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another approach involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

5-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVVTVVBOYKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171254
Record name 5-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-29-8
Record name 5-Phenyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18212-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1,2,3-thiadiazole
Source ChemIDplus
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Record name 5-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
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Record name 5-phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 5-phenyl-1,2,3-thiadiazole reacts with a strong base like an organolithium compound?

A1: Research indicates that reacting this compound with a strong base like an organolithium compound causes the thiadiazole ring to break apart. This cleavage releases nitrogen gas and forms an alkali metal alkynethiolate. Adding an alkyl or acyl halide to this mixture then yields 1-alkynyl thioethers [, ]. Interestingly, when methyl or phenyllithium is used specifically, it results in 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium. This intermediate, upon reaction with methyl iodide, produces 4-methyl-5-phenyl-1,2,3-thiadiazole [].

Q2: Are there any notable biological activities associated with 4,5-diaryl-1,2,3-thiadiazoles, a class to which this compound belongs?

A2: Yes, 4,5-diaryl-1,2,3-thiadiazoles have demonstrated various biological activities, including potential as angiotensin II antagonists, PPARα agonists, antimicrobial and antitumor agents, anticonvulsants, anti-inflammatory agents, insecticides, and fungicides [].

Q3: Can the 5-phenyl group in this compound be modified, and what might be the impact on the compound's reactivity?

A3: The 5-phenyl group can be modified. For instance, this compound-4-carbaldehyde can be synthesized, demonstrating the feasibility of functional group manipulation at the 4-position []. The presence of different substituents at the 5-position, such as a tert-butylthio group or a simple hydrogen, can influence the rearrangement reactions of 4-iminomethyl-1,2,3-thiadiazoles, suggesting a role for the 5-substituent in modulating reactivity [].

Q4: How does the reactivity of this compound compare to its selenium analog, 1,2,3-selenadiazole?

A4: Both 1,2,3-thiadiazoles and 1,2,3-selenadiazoles exhibit ring cleavage under specific conditions. While both can undergo thermal and photochemical decomposition, their responses to base-catalyzed reactions differ. Additionally, 1,2,3-selenadiazoles exhibit unique reactivity with metal complexes, leading to ring cleavage [].

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